molecular formula C11H23ClN2O2 B1436163 3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride CAS No. 1786258-42-1

3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride

Cat. No. B1436163
M. Wt: 250.76 g/mol
InChI Key: MVHNKBPPQPDILN-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, functional groups, and potential uses based on its structure and properties.



Synthesis Analysis

This would involve outlining the steps and conditions necessary to synthesize the compound from readily available starting materials.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. This could include looking at reaction mechanisms, reaction rates, and the conditions necessary for the reaction to occur.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antibacterial Effects

Research has also shown that certain derivatives of 3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride have notable antibacterial effects. Synthesized derivatives of this compound have been evaluated for their antibacterial properties, demonstrating effectiveness against various bacterial strains. This highlights the potential of this compound and its derivatives in the development of new antibacterial agents, which could be particularly relevant in the field of medical research and pharmaceuticals (Tavman et al., 2009).

Molecular Structures and Photophysical Properties

Moreover, the compound and its derivatives have been a subject of study in the context of understanding their molecular structures and photophysical properties. These studies are crucial in the field of material sciences and could lead to the development of new materials with specific optical or electronic properties. For instance, the structural chemistry of related compounds has been analyzed to understand their molecular architecture and potential applications in designing novel materials or chemical sensors (Zheng et al., 2013).

Safety And Hazards

This would involve looking at the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling the compound.


Future Directions

This would involve discussing potential areas of future research. This could include potential uses for the compound, questions that remain about the compound’s properties or behavior, and how further research could address these questions.


Please note that this is a general outline and the specific details would depend on the specific compound being analyzed. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook, scientific literature, or a qualified chemist.


properties

IUPAC Name

3-(2-methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-6-9-10(14)13(7-8-15-4)11(2,3)12-9;/h9,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHNKBPPQPDILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(N1)(C)C)CCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride
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3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride

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